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molecular formula C5H3ClN2O B1360121 Pyrazine-2-carbonyl chloride CAS No. 19847-10-0

Pyrazine-2-carbonyl chloride

Cat. No. B1360121
M. Wt: 142.54 g/mol
InChI Key: TXJKATOSKLUITR-UHFFFAOYSA-N
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Patent
US04588735

Procedure details

2-pyrazine carboxylic acid, 104.3 gm, and 105.9 gm thionyl chloride were added to 800 ml methylene chloride and 5 ml dimethylformamide. The system was heated to reflux, at which point gas evolution took place. The system was stirred at reflux until gas evolution ceased, after about 5 hours, to give the 2-pyrazine carboxylic acid chloride. The solution was cooled to room temperature and transferred to a dropping funnel for use in Step (b) without further isolation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O.C(Cl)Cl>CN(C)C=O>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([Cl:12])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
105.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The system was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, at which point gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until gas evolution

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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